molecular formula C13H8Cl3NO2 B7745442 4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide

Cat. No.: B7745442
M. Wt: 316.6 g/mol
InChI Key: YYFJWZBZNZLINX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl3NO2 It is characterized by the presence of a hydroxyl group (-OH) and a benzamide group attached to a trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide typically involves the reaction of 4-hydroxybenzoyl chloride with 2,4,6-trichloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2,4,6-trichlorophenyl)benzoic acid.

    Reduction: Formation of 4-hydroxy-N-(2,4,6-trichlorophenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichlorophenyl ring can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-phenylbenzamide: Lacks the trichloro substitution, resulting in different chemical and biological properties.

    4-hydroxy-N-(2,4-dichlorophenyl)benzamide: Contains only two chlorine atoms, which may affect its reactivity and interactions.

    4-hydroxy-N-(2,4,6-trimethylphenyl)benzamide: Substituted with methyl groups instead of chlorine, leading to different steric and electronic effects.

Uniqueness

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trichloro substitution enhances its potential as a pharmacological agent and its utility in various chemical reactions.

Properties

IUPAC Name

4-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-8-5-10(15)12(11(16)6-8)17-13(19)7-1-3-9(18)4-2-7/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFJWZBZNZLINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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